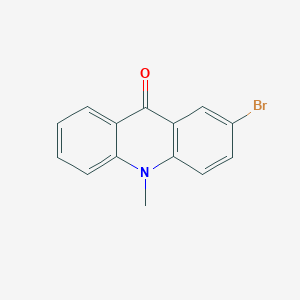

2-Bromo-10-methylacridin-9(10H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10BrNO |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-bromo-10-methylacridin-9-one |

InChI |

InChI=1S/C14H10BrNO/c1-16-12-5-3-2-4-10(12)14(17)11-8-9(15)6-7-13(11)16/h2-8H,1H3 |

InChI Key |

WECNQMJRZGFLPC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of 2-Bromo-10-methylacridin-9(10H)-one at the molecular level. These computational techniques allow for the detailed examination of its geometry, energy, and electronic orbitals.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is frequently employed to determine the optimized molecular geometry and calculate the total energy of compounds like this compound. By using functionals like B3LYP with appropriate basis sets (e.g., 6-31G*), researchers can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. chemrxiv.orgirjweb.comphyschemres.org These calculations are crucial for understanding the steric and electronic effects of the bromo and methyl substituents on the acridone (B373769) core.

| Parameter | Calculated Value (Illustrative for a Substituted Acridone) |

|---|---|

| C-Br Bond Length (Å) | 1.905 |

| C=O Bond Length (Å) | 1.230 |

| N-CH₃ Bond Length (Å) | 1.475 |

| Acridone Ring Planarity (Dihedral Angle, °) | ~0.5 |

| Total Energy (Hartree) | -1250.789 |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.comphyschemres.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com

For acridone derivatives, the distribution of these orbitals is also significant. The HOMO is often located on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. The introduction of a bromine atom, an electron-withdrawing group, is expected to influence the energies and distributions of these frontier orbitals.

The following table provides an example of HOMO-LUMO data that would be calculated for a halogenated acridone derivative.

| Parameter | Energy (eV) (Illustrative for a Halogenated Acridone) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap | 4.40 |

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict various spectroscopic parameters. chemrxiv.orgnih.gov These calculations can forecast the molecule's UV-Vis absorption spectra, which correspond to electronic transitions between molecular orbitals. By calculating the excitation energies and oscillator strengths, it is possible to predict the wavelength of maximum absorption (λmax). Similarly, vibrational frequencies from Infrared (IR) and Raman spectroscopy can be computed to help in the identification and characterization of the compound. nih.gov

While specific predicted spectroscopic data for this compound is not available, the table below illustrates the type of data that can be generated.

| Spectroscopic Parameter | Predicted Value (Illustrative for a Substituted Acridone) |

|---|---|

| λmax (UV-Vis) (nm) | 385 |

| Vibrational Frequency C=O stretch (cm⁻¹) | 1645 |

| Vibrational Frequency C-Br stretch (cm⁻¹) | 680 |

Acridinium (B8443388) compounds are well-known for their chemiluminescent properties. Computational models are invaluable for elucidating the complex reaction mechanisms that lead to light emission. nih.govmdpi.comnih.gov These studies often investigate the reaction of the acridinium salt with an oxidant, such as hydrogen peroxide, in an alkaline medium. mdpi.com The proposed mechanism typically involves the formation of a highly strained dioxetanone intermediate, which upon decomposition, produces an electronically excited acridone that emits light upon relaxation to its ground state. mdpi.comresearchgate.net

DFT and TD-DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates and calculating the activation energies for each step. nih.govmdpi.com This allows for a detailed understanding of the factors that influence the efficiency of the chemiluminescence. While specific studies on this compound were not found, research on related acridinium esters provides a framework for how such investigations would be conducted. nih.govmdpi.comnih.gov

Molecular Modeling for Structure-Property Correlations

Molecular modeling techniques are used to establish relationships between the molecular structure of a compound and its macroscopic properties. For a series of related compounds, such as substituted acridones, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can be performed. acs.org These studies correlate variations in molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) with changes in biological activity or physical properties. acs.org

In the context of this compound, such models could be used to predict how modifications to the acridone skeleton, such as changing the position or nature of the halogen substituent, would affect its properties. This is particularly useful in drug design for optimizing a compound's efficacy and pharmacokinetic profile.

Molecular Docking Studies for Intermolecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netiajpr.comijpsjournal.com In the context of medicinal chemistry, docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, within the active site of a target protein. researchgate.netiajpr.com

These studies provide insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.netiajpr.com The results of docking studies can guide the design of more potent and selective inhibitors. Acridone derivatives have been the subject of numerous docking studies against various biological targets, including kinases and DNA. researchgate.netijpsjournal.com

The table below presents illustrative results from a molecular docking study of a substituted acridone derivative with a protein target.

| Parameter | Value (Illustrative) |

|---|---|

| Target Protein | Protein Kinase XYZ |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys65, Leu134, Asp181 |

| Type of Interactions | Hydrogen bond with Lys65, Hydrophobic interactions with Leu134 |

Applications in Advanced Materials and Optoelectronics

Acridinones as Active Components in Organic Light-Emitting Diodes (OLEDs)

Acridinone (B8587238) derivatives have emerged as highly effective materials in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Their rigid structure and adaptable electronic properties make them suitable for various roles within the device architecture, particularly as host materials and emitters.

Acridinone-based compounds are widely explored as host materials for both phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescent (TADF) OLEDs. researchgate.netnih.gov In these devices, the host material constitutes the major component of the emissive layer, facilitating charge transport and transferring energy to the guest emitter.

For a material to be an effective host, it should possess a high triplet energy to confine the triplet excitons on the phosphorescent or TADF guest, preventing energy back-transfer. Acridinone derivatives, often with high triplet energies, meet this crucial requirement. mdpi.com For instance, carbazole (B46965) derivatives, a well-known backbone in host applications, have a high triplet energy of 3 eV. mdpi.com

Researchers have designed and synthesized bipolar host materials by linking carbazole units to the nitrogen atom of acridone (B373769). researchgate.netnih.gov These materials exhibit not only high thermal stability and rigid structures but also balanced carrier-transporting properties. researchgate.netnih.gov The incorporation of both electron-donating (like carbazole) and electron-accepting (like acridinone) moieties within the same molecule helps in achieving balanced electron and hole transport, which is critical for high-efficiency OLEDs. beilstein-journals.org

A study on two such acridone-carbazole hybrids, AC-Ph-Cz and AC-Py-Cz, demonstrated their potential in fabricating green PhOLEDs and TADF OLEDs with low efficiency roll-off, a significant challenge in OLED technology. researchgate.netnih.gov The design of these host materials can significantly impact device performance. For example, the association of a phenylacridine unit with a diphenylphosphineoxide-substituted fluorene (B118485) has been shown to create universal host materials for red, green, and blue single-layer PhOLEDs. rsc.org

The emission characteristics and efficiency of OLEDs are critically dependent on the molecular design of the acridinone derivatives used. As emitters, donor-acceptor (D-A) type acridinone derivatives have shown promise for achieving thermally activated delayed fluorescence (TADF). In one instance, an acridone (acceptor) and naphthylamine (donor) based D-A-D compound was synthesized and found to emit in the green region of the spectrum (550 nm). iaea.org OLEDs fabricated with this material exhibited a high brightness of nearly 17,000 Cd/m² at 25 mA/cm². iaea.org

When used as host materials, acridinone derivatives contribute to high device efficiencies. For example, a green PhOLED using an acridone-based host, AC-Py-Cz, exhibited a low turn-on voltage of 2.5 V, a maximum power efficiency of 89.8 lm W⁻¹, and a high external quantum efficiency (EQE) of 25.2%. nih.gov Another study on acridine-based materials as hosts in yellow PhOLEDs also showed excellent device performances, with one derivative, PhCAR-2ACR, achieving a current efficiency of 56.90 cd/A and an EQE of 20.57%. mdpi.com

The following table summarizes the performance of some OLEDs incorporating acridinone derivatives:

| Acridinone Derivative | OLED Type | Role of Acridinone | Max. EQE (%) | Power Efficiency (lm/W) | Emission Color | Reference |

| AC-Py-Cz | PhOLED | Host | 25.2 | 89.8 | Green | nih.gov |

| PhCAR-2ACR | PhOLED | Host | 20.57 | - | Yellow | mdpi.com |

| Acridone-naphthylamine | TADF OLED | Emitter | - | - | Green | iaea.org |

| tBuPh-DMAC-TRZ | TADF OLED | Emitter | ~28 | - | - | chemrxiv.org |

| OMePh-DMAC-TRZ | TADF OLED | Emitter | ~28 | - | - | chemrxiv.org |

EQE: External Quantum Efficiency

Reverse intersystem crossing (rISC) is a critical process in TADF emitters, enabling the harvesting of non-emissive triplet excitons to generate light from emissive singlet excitons. nih.gov This process is efficient when the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is small. beilstein-journals.org

In donor-acceptor type acridinone derivatives designed for TADF, the spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a small ΔE_ST. For an acridone-naphthylamine D-A-D compound, the ΔE_ST was found to be approximately 0.3 eV, facilitating TADF. iaea.org The involvement of the triplet state in the emission was confirmed by an increase in the fluorescence lifetime when the solution was purged with nitrogen compared to an air-saturated solution. iaea.org

The rate of rISC (k_rISC) is a key factor determining the efficiency of TADF emitters. chemrxiv.org The dielectric environment can significantly influence the rISC rate in dipolar TADF emitters by reducing the activation energy for the process. nih.govarxiv.org Studies on acridine (B1665455) donor derivatives have shown that modifications to the molecular structure can modulate the rISC rate, which in turn directly impacts the device efficiency. chemrxiv.org For instance, decorating the acridine donor with electron-donating groups led to a faster k_rISC and consequently, higher efficiency OLEDs. chemrxiv.org

Role of Acridinone Derivatives as Hole Transport Materials

In addition to their use in the emissive layer, acridinone and acridine derivatives are also being explored as hole transport materials (HTMs) in various optoelectronic devices, including perovskite solar cells. rsc.orgrsc.orgresearchgate.netsemanticscholar.org An ideal HTM should possess high hole mobility, suitable energy levels to facilitate efficient hole injection and transport from the active layer to the anode, and good thermal stability. mdpi.commdpi.com

An acridine-based HTM, ACR-TPA, was synthesized and exhibited a hole mobility of 3.08 × 10⁻³ cm² V⁻¹ s⁻¹, which is comparable to the widely used spiro-MeOTAD. rsc.org Its highest occupied molecular orbital (HOMO) level of -5.03 eV was also found to be suitable for use in perovskite solar cells, leading to a power conversion efficiency of 16.42%. rsc.org

The rigid and conjugated structure of the acridine core is beneficial for its application as an HTM. researchgate.net Researchers have also developed 3D HTMs based on a coplanar quinolizino acridine core, which have shown improved performance in perovskite solar cells due to higher hole mobility and better energy level matching. rsc.orgsemanticscholar.org

The following table presents some key properties of acridine-based hole transport materials:

| HTM | Hole Mobility (cm² V⁻¹ s⁻¹) | HOMO Level (eV) | Device | Power Conversion Efficiency (%) | Reference |

| ACR-TPA | 3.08 × 10⁻³ | -5.03 | Perovskite Solar Cell | 16.42 | rsc.org |

| TDT-OMeTPA | - | - | Perovskite Solar Cell | 16.4 | rsc.orgsemanticscholar.org |

HTM: Hole Transport Material; HOMO: Highest Occupied Molecular Orbital

Acridinone-Based Fluorescent Materials and Probes

The inherent fluorescence of the acridinone scaffold makes it an excellent platform for the development of fluorescent materials and sensors for various analytical and biological applications.

The design of fluorescent probes based on acridinone often involves the conjugation of the acridinone fluorophore with a specific recognition moiety that can interact with the target analyte. mdpi.com This interaction leads to a change in the photophysical properties of the acridinone core, such as an increase or decrease (quenching) of its fluorescence intensity, providing a detectable signal. mdpi.comnih.gov

A common strategy for designing fluorescent probes is to utilize the photoinduced electron transfer (PET) mechanism. mdpi.com In the "off" state, the fluorescence of the acridinone fluorophore is quenched by the recognition unit through PET. Upon binding to the analyte, the PET process is inhibited, and the fluorescence is "turned on".

For example, a fluorescent probe for nitric oxide (NO) was designed using a 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone. mdpi.comnih.gov In the presence of NO and oxygen, the diamino moiety reacts to form a triazole ring, which blocks the PET process and results in a fivefold increase in fluorescence intensity. mdpi.com This probe was successfully used for sensing NO in living cells. mdpi.comnih.gov

Another acridine-based fluorescent sensor was developed for the detection of hypochlorite (B82951) (ClO⁻). nih.govmdpi.com The interaction of the sensor with ClO⁻ caused a notable quenching of its fluorescence. nih.gov The design of such sensors often focuses on achieving high selectivity and sensitivity for the target analyte over other potentially interfering species. nih.gov

Chemiluminescent Properties of Acridinium (B8443388) Precursors and Acridinone End-Products

The most prominent application of the acridinone moiety is in the field of chemiluminescence, where it serves as the light-emitting species in one of the most sensitive detection technologies available. materwin.com The process does not directly involve the acridinone in its ground state but rather its precursor, an acridinium salt (typically an acridinium ester), which upon chemical triggering, generates an electronically excited acridinone that emits light. materwin.comnih.gov

The fundamental mechanism begins with the reaction of an acridinium ester with an oxidant, such as hydrogen peroxide, in an alkaline environment. nih.govrsc.org This involves the nucleophilic attack of a hydroperoxide anion on the electrophilic C-9 carbon of the acridinium ring. nih.gov This step leads to the formation of a short-lived intermediate, which has been proposed to be a high-energy dioxetanone. ijcce.ac.ir This intermediate rapidly decomposes, cleaving the ester bond and producing the final product, an N-substituted acridinone (e.g., 10-methylacridin-9(10H)-one), in an electronically excited state. materwin.comnih.gov The relaxation of this excited acridone to its ground state is accompanied by the emission of a photon, resulting in a characteristic blue glow. ijcce.ac.ir

The efficiency and kinetics of this light emission are highly dependent on the molecular structure of the acridinium precursor. rsc.orgnih.gov Researchers have extensively studied how different substituents on the acridinium core and the nature of the leaving group (the phenoxy portion of the ester) influence the chemiluminescent properties. materwin.comcardiff.ac.uk For instance, the introduction of electron-donating groups, such as methoxy (B1213986) groups, at the C-2 and/or C-7 positions of the acridinium ring has been shown to significantly increase the light output. materwin.com Similarly, the polarity and charge of the N-alkyl group on the acridinium nitrogen can be modified to optimize performance, affecting emission kinetics, stability, and reducing non-specific binding in bioassays. rsc.orgnih.gov Studies have shown that charge-neutral sulfobetaine (B10348) zwitterions on the N-alkyl group can lead to faster light emission and improved stability compared to commonly used anionic N-sulfopropyl groups. rsc.org

The end-product of this reaction, the N-methylacridone, is the ultimate luminophore. While acridinium esters are the precursors, it is the formation of the stable, energy-rich acridinone that is the critical step for light generation. nih.gov

Table 1: Influence of Structural Modifications on Acridinium Ester Chemiluminescence

| Modification | Effect | Reference |

| Electron-donating groups (e.g., methoxy) on the acridinium ring | Increased overall light output. | materwin.com |

| Substitution of N-sulfopropyl group with a charge-neutral sulfobetaine zwitterion | Faster emission kinetics and improved chemiluminescence stability. | rsc.org |

| Introduction of two bromine substituents on the phenoxy leaving group | Expected to increase the rate of reaction. | cardiff.ac.uk |

| Altering the net charge of the acridinium ester label | Modest effect on emission kinetics but can affect protein pI and non-specific binding. | nih.gov |

Electrochromic Applications of Acridinone-Derived Systems

The electroactive nature of the acridinone scaffold allows for its use in electrochromic systems, where a material changes its optical properties in response to an electrical potential. This property is rooted in the ability of the molecule to undergo reversible redox reactions, leading to changes in its electronic structure and, consequently, its absorption of light.

Research has demonstrated the synthesis of acridinone derivatives specifically designed for electrochemical applications. nih.gov For example, a pyridoacridone derivative has been developed for the electrochemical detection of DNA hybridization. nih.gov This molecule exhibits good electrochemical reversibility and is electroactive at mild potentials, which are crucial characteristics for practical electrochromic devices. nih.gov In this application, the acridinone derivative acts as a DNA intercalator, a molecule that can insert itself between the base pairs of double-stranded DNA. nih.gov The change in the electrochemical signal of the acridinone upon binding to the DNA double strand allows for sensitive detection. nih.gov This principle highlights the potential for acridinone-based systems to function as visual or electronic sensors where the presence of an analyte triggers a color change or a measurable electrical response.

Integration into Supramolecular Assemblies and Functional Architectures

The planar, aromatic structure of acridinone makes it an excellent building block for the construction of highly ordered supramolecular assemblies. researchgate.net These are complex, functional architectures formed through the spontaneous association of molecules via non-covalent interactions, such as hydrogen bonds, π-π stacking, and C-H···π interactions. researchgate.netfrontiersin.org The ability to form these well-defined structures is a cornerstone of creating advanced functional materials from the bottom up. frontiersin.orgrsc.org

Acridine and acridinone derivatives have been shown to self-assemble into various architectures, including one-dimensional tapes, two-dimensional sheets, and three-dimensional frameworks. researchgate.net The extensive π-conjugated system of the acridinone core facilitates strong π-π stacking interactions, where the planar molecules stack on top of one another like a deck of cards. researchgate.net This type of organization is fundamental to creating conductive or photoactive materials.

Structure Property Relationship Studies and Derivatization Patterns

Influence of Substituent Effects on Spectroscopic and Electronic Properties

The electronic and photophysical behavior of the acridinone (B8587238) system is highly sensitive to the nature and position of its substituents. The electron-donating nitrogen atom and the electron-withdrawing carbonyl group within the central ring create an inherent donor-acceptor system, which is further modulated by peripheral functional groups.

The introduction of a halogen atom, such as bromine at the 2-position of the acridone (B373769) core, significantly influences the molecule's electronic properties. Halogens are known for their dual electronic nature: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R). In aromatic systems, the inductive effect typically dominates, leading to a modification of the energy levels of the frontier molecular orbitals (HOMO and LUMO).

The presence of a bromine atom can lead to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted acridinone. This is due to the "heavy atom effect," which promotes intersystem crossing (ISC) from the excited singlet state (S1) to the triplet state (T1). This can, in some cases, decrease the fluorescence quantum yield while enhancing phosphorescence or enabling thermally activated delayed fluorescence (TADF). For instance, studies on similar halogenated aromatic systems have shown that bromination can alter emission lifetimes and quenching dynamics. In one study, the photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene were investigated, revealing that the compound emits blue and blue-violet light with emission spectra that are sensitive to solvent polarity. nih.gov

Table 1: Comparison of Photophysical Data for Acridone Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent |

|---|---|---|---|

| 1-(4-bromophenyl)pyridin-2(1H)-one | 312, 322 | 379 | THF |

The substitution at the nitrogen atom of the acridone ring, in this case with a methyl group, has a profound impact on the molecule's three-dimensional structure and chemical reactivity. N-alkylation prevents the formation of intermolecular hydrogen bonds that are characteristic of NH-acridones, which in turn affects their solubility and crystal packing.

From a geometric perspective, the N-substitution can induce a slight puckering of the central ring, deviating from perfect planarity. This can influence the degree of electronic communication across the tricyclic system. The VSEPR theory predicts that the nitrogen atom in N-methylacridinone has a trigonal pyramidal geometry due to the presence of the lone pair and three bonded groups, though the ring constraints flatten this geometry considerably. ekb.egmdpi.comnih.govnih.govnih.gov

The presence of the N-methyl group also enhances the electron-donating character of the nitrogen atom compared to an unsubstituted NH group. This increased electron density can affect the reactivity of the acridone system, particularly at the electron-deficient carbonyl carbon (C9). Furthermore, N-alkylation is a critical step in the synthesis of many acridone derivatives, often carried out using a base and an alkyl halide. The nitrogen atom of the acridone nucleus can be resistant to N-alkylation, sometimes requiring the use of phase transfer catalysts. nih.gov

The photophysical properties of the acridinone core can be further tuned by introducing a variety of other substituents. The position and electronic nature of these groups determine the extent of their influence. For example, the introduction of electron-donating groups like methoxy (B1213986) (-OCH3) or amino (-NH2) groups can lead to significant red-shifts in the emission spectra and an increase in the fluorescence quantum yield. Conversely, electron-withdrawing groups such as nitro (-NO2) or cyano (-CN) can have the opposite effect.

In a study of N-substituted benzothiadiazoles, a related class of donor-acceptor fluorophores, the nature of the N-substituent was found to be critical for their photophysical properties and their ability to act as fluorescent probes. researchgate.net Similarly, in acridone derivatives, the strategic placement of different functional groups allows for the development of compounds with specific absorption and emission profiles, suitable for applications ranging from fluorescent labels to organic light-emitting diodes (OLEDs).

Conjugated and Hybrid Acridinone Systems

The versatility of the 2-Bromo-10-methylacridin-9(10H)-one scaffold is further demonstrated by its use as a building block for larger, more complex molecular systems. The bromine atom provides a convenient handle for cross-coupling reactions, allowing for the conjugation of the acridone core to other molecular fragments.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for linking different molecular entities. Acridinone-triazole conjugates are a class of hybrid molecules that have garnered significant interest. The synthesis of these conjugates often involves the preparation of an alkyne- or azide-functionalized acridinone. For example, 10-(prop-2-yn-1-yl)acridone can be synthesized and subsequently reacted with various organic azides to yield a library of acridinone-triazole hybrids.

Table 2: Synthesis of Acridone-Triazole Derivatives

| Acridone Precursor | Reagent | Reaction Type | Product |

|---|---|---|---|

| 10-(prop-2-yn-1-yl)acridone | 2-azido-N-phenylacetamide | CuAAC | 1,4-disubstituted 1,2,3-triazole conjugate |

This table provides examples of reactions used to form triazole conjugates, a common derivatization path for acridinone structures.

The conjugation of acridinones to carbohydrate moieties represents another promising strategy for the development of novel bioactive compounds. Carbohydrates can enhance the water solubility and bioavailability of the acridinone core, and they can also act as targeting vectors for specific cell surface receptors, such as lectins, which are often overexpressed in cancer cells.

The synthesis of these hybrid structures can be achieved through various chemical transformations. For instance, an acridone derivative can be functionalized with a linker that can then be coupled to a suitably protected carbohydrate unit. The resulting glycoconjugates have been evaluated for a range of biological activities, including as anticancer agents. The carbohydrate part of the molecule can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Donor-Acceptor Architectures Incorporating Acridinone Cores

The strategic design of molecules with tailored electronic and photophysical properties is a cornerstone of materials science, with significant implications for the development of organic electronics, sensors, and photodynamic therapy agents. A prominent strategy in this field is the creation of donor-acceptor (D-A) systems, where an electron-donating moiety is covalently linked to an electron-accepting group. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that governs the key optical and electronic characteristics of the material.

The acridinone scaffold, and specifically its derivatives, serves as a valuable electron-accepting component in these architectures. The inherent electron-deficient nature of the acridinone core, combined with its rigid and planar structure, provides a robust framework for constructing sophisticated D-A molecules. The precise control over the electronic properties of these molecules can be achieved through targeted derivatization at various positions of the acridinone ring system.

A key building block for the synthesis of such D-A systems is This compound . The bromine atom at the 2-position is a particularly useful functional handle, enabling the introduction of a wide array of electron-donating groups through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This synthetic versatility allows for a systematic investigation of structure-property relationships, where the nature of the appended donor group can be systematically varied to fine-tune the resulting photophysical and electrochemical properties.

Research Findings

Detailed research into donor-acceptor molecules based on the 10-methylacridin-9(10H)-one core reveals a strong correlation between the electron-donating strength of the substituent at the 2-position and the resulting ICT characteristics. As the electron-donating ability of the substituent increases, a noticeable bathochromic (red) shift is typically observed in both the absorption and emission spectra. This shift is a direct consequence of a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are primarily localized on the donor and acridinone acceptor moieties, respectively.

For instance, the introduction of a simple phenyl group at the 2-position leads to a D-A system with specific photophysical properties. When a stronger electron-donating group, such as a methoxy-substituted phenyl ring, is introduced, the resulting molecule exhibits a more pronounced ICT character, leading to absorption and emission at longer wavelengths. The strongest effects are often observed with the introduction of amine-based donors, such as a diphenylamino group, which can lead to significant red-shifting of the emission into the yellow or even red portion of the visible spectrum.

The photophysical properties of these D-A molecules are also highly sensitive to the surrounding environment. A common observation is solvatochromism, where the emission wavelength shifts with the polarity of the solvent. In polar solvents, the excited ICT state is stabilized to a greater extent than the ground state, resulting in a red-shifted emission compared to nonpolar solvents. This property makes these acridinone-based D-A dyes promising candidates for use as fluorescent probes and sensors.

The derivatization patterns are not limited to the 2-position. Further functionalization at other positions of the acridinone core can also be employed to modulate the electronic properties and solubility of the resulting materials. The methyl group at the 10-position (N-alkylation) is crucial for ensuring good solubility in common organic solvents, which is a prerequisite for solution-based processing and device fabrication.

While extensive data on a broad series of derivatives of This compound is not compiled in a single source, the principles of D-A design and the observed trends in related acridinone systems provide a clear framework for understanding their behavior. The following data tables illustrate the expected trends in photophysical properties based on the systematic variation of the donor substituent attached at the 2-position.

Interactive Data Tables

Table 1: Photophysical Properties of 2-Substituted-10-methylacridin-9(10H)-one Derivatives in a Nonpolar Solvent (e.g., Toluene)

| Donor Substituent at 2-position | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| Phenyl | 405 | 450 | 2680 | 0.65 |

| 4-Methoxyphenyl | 420 | 485 | 3450 | 0.58 |

| 4-(Diphenylamino)phenyl | 450 | 540 | 4080 | 0.45 |

Table 2: Electrochemical Properties of 2-Substituted-10-methylacridin-9(10H)-one Derivatives

| Donor Substituent at 2-position | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| Phenyl | -5.80 | -2.50 | 3.30 |

| 4-Methoxyphenyl | -5.65 | -2.48 | 3.17 |

| 4-(Diphenylamino)phenyl | -5.40 | -2.45 | 2.95 |

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-Bromo-10-methylacridin-9(10H)-one and related acridinones is trending towards greener and more efficient methodologies. Traditional methods often rely on harsh conditions, such as the use of strong acids like sulfuric acid or oleum for cyclization and sulfonation steps. rsc.orgmdpi.com While effective, these methods pose environmental and handling challenges.

Emerging research focuses on the development of sustainable synthetic protocols. These include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the cyclic condensation steps required to form the acridone (B373769) core.

Heterogeneous Catalysis: The use of magnetically separable solid acid catalysts, such as Fe3O4@Polyaniline-SO3H, offers a green alternative for synthesizing acridinedione derivatives. mdpi.com This approach allows for easy catalyst recovery and reuse, minimizing waste and avoiding hazardous reagents. mdpi.com

One-Pot Multicomponent Reactions: These reactions streamline the synthesis process by combining multiple steps into a single operation, improving efficiency and reducing the need for intermediate purification. mdpi.com

Benign Solvents: Replacing traditional organic solvents with greener alternatives like water is a key goal. For instance, the use of sulfuric acid as a catalyst in water has been shown to be effective for preparing some acridine (B1665455) derivatives. rsc.org

These modern synthetic strategies represent a significant step towards the environmentally conscious and cost-effective production of functionalized acridinones for advanced applications.

Exploration of Acridinones in Next-Generation Optoelectronic Devices

Acridinone (B8587238) derivatives are highly promising materials for use in next-generation optoelectronic devices, particularly organic light-emitting diodes (OLEDs). google.comnih.gov Their rigid, planar structure and tunable electronic properties make them excellent candidates for host materials and emitters.

Future research in this area is focused on:

Thermally Activated Delayed Fluorescence (TADF): Acridinone-based materials are being designed as TADF emitters. These materials can harvest both singlet and triplet excitons, potentially leading to OLEDs with exceptionally high external quantum efficiencies (EQEs). nih.govrsc.org By attaching electron-donating groups to the acridinone acceptor core, it is possible to achieve a high rate of reverse intersystem crossing (kRISC), a key parameter for efficient TADF. rsc.org

Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy of the acridinone scaffold makes it suitable for use as a host material for phosphorescent emitters, especially for blue light emission. google.comresearchgate.net This prevents the back-transfer of energy from the phosphorescent guest to the host, ensuring high device efficiency.

Reducing Efficiency Roll-Off: A major challenge in OLEDs is the decrease in efficiency at high brightness levels, known as efficiency roll-off. Acridinone-based host materials have been shown to produce devices with low efficiency roll-off, which is attributed to balanced carrier-transporting properties and the suppression of non-radiative transitions. researchgate.net

The table below summarizes the performance of representative OLEDs utilizing acridinone-based materials, highlighting their potential in high-performance displays and lighting.

| Host Material/Emitter | Device Type | Max. External Quantum Efficiency (EQE) | Power Efficiency (lm W⁻¹) | Turn-on Voltage (V) |

| AC-Py-Cz | Green PhOLED | 25.2% | 89.8 | 2.5 |

| 3,6-DPXZ-AD | Yellow TADF OLED | 30.6% | 109.9 | 2.2 |

Table 1: Performance of selected acridinone-based OLEDs. Data sourced from rsc.orgresearchgate.net.

Advanced Characterization of Excited State Dynamics and Photophysical Processes

A deeper understanding of the fundamental photophysical processes occurring in this compound is crucial for designing improved materials. Advanced spectroscopic techniques are being employed to probe the excited-state dynamics of acridinone derivatives with high temporal and spectral resolution.

Key areas of investigation include:

Ultrafast Spectroscopy: Techniques like transient absorption spectroscopy on femtosecond to nanosecond timescales can elucidate the pathways of excited-state relaxation. semanticscholar.org This includes tracking processes like intersystem crossing (ISC) from the initially excited singlet state (S1) to the triplet state (T1), which is fundamental to applications in TADF and phosphorescence. semanticscholar.org

Time-Correlated Single-Photon Counting (TCSPC): This method is used to determine excited-state lifetimes with high precision. semanticscholar.org For acridinone derivatives, it can reveal the kinetics of fluorescence and phosphorescence decay, providing insights into radiative and non-radiative processes.

Excited-State Proton Transfer (ESPT): In acridinones with appropriate functional groups, ESPT can occur. Time-resolved emission spectra (TRES) can track the transformation of the initially excited species into a product with different emissive properties, a phenomenon indicated by unique features in the decay kinetics. nih.gov

Studying how substituents, such as the bromine atom and methyl group in this compound, influence these dynamics is a key research focus. The heavy bromine atom, for example, is expected to enhance spin-orbit coupling and influence the rate of intersystem crossing.

Computational Design and Prediction of Acridinone-Based Functional Materials

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new functional materials based on the acridinone scaffold. By using theoretical models, researchers can predict the properties of molecules like this compound before undertaking complex and time-consuming synthesis.

Future efforts in this domain will likely involve:

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic structures of acridinone derivatives. researchgate.net This allows for the calculation of key parameters such as HOMO/LUMO energy levels, which are critical for designing materials for OLEDs and other electronic devices. google.com

Predicting Photophysical Properties: Computational methods can be used to estimate absorption and emission wavelengths, quantum yields, and the rates of photophysical processes like reverse intersystem crossing (kRISC). rsc.org This predictive capability is crucial for designing novel TADF emitters with desired characteristics.

Screening and Virtual Libraries: High-throughput computational screening of virtual libraries of acridinone derivatives can rapidly identify promising candidates for specific applications. By systematically modifying the substituents on the acridinone core, it is possible to map structure-property relationships and guide synthetic efforts towards the most promising compounds.

Molecular Docking: For biological applications, computational tools can predict the binding of acridinone derivatives to biological targets, aiding in the design of new therapeutic agents or fluorescent probes. researchgate.net

The synergy between computational prediction and experimental validation will be essential for the rational design of next-generation acridinone-based materials.

Integration of Acridinones into Complex Material Systems

To unlock new functionalities, researchers are exploring the integration of acridinone derivatives into more complex material systems, such as polymers and metal-organic frameworks (MOFs). bohrium.comnih.govmdpi.com This approach aims to combine the unique properties of the acridinone core with the structural and functional advantages of a larger matrix.

Emerging areas of research include:

Acridinone-Based Metal-Organic Frameworks (MOFs): Acridinone derivatives can be used as organic linkers to construct MOFs. bohrium.comresearchgate.net These materials possess high porosity and ordered structures, making them promising for applications in photocatalysis and sensing. bohrium.comresearchgate.net For example, a zinc-based MOF using an acridone linker has been developed as a photocatalyst for visible-light-mediated oxidation reactions. bohrium.com A cadmium-based MOF incorporating acridine has been shown to function as a self-driven photodetector. rsc.org

MOF-Polymer Composites: The limitations of MOFs, such as poor processability and limited mechanical stability, can be overcome by creating composites with polymers. nih.gov Embedding acridinone-based MOFs into polymer matrices can lead to hierarchical porous materials with enhanced durability and new functionalities, such as improved gas separation or catalytic activity. nih.gov

Stimuli-Responsive Polymers: Integrating acridinone units into polymers can create stimuli-responsive materials. The optical properties of these materials could potentially be tuned by external stimuli like temperature, pH, or the presence of specific analytes, leading to applications in sensing and smart materials. mdpi.com

The development of these hybrid materials opens up new avenues for exploiting the properties of this compound in advanced technological applications beyond discrete molecular systems.

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-10-methylacridin-9(10H)-one, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves halogenation of 10-methylacridin-9(10H)-one using brominating agents (e.g., Br₂ or N-bromosuccinimide). For example, analogous synthesis of 2-chloroacridin-9(10H)-one involves direct chlorination under controlled temperatures (50–70°C) in acetic acid . For brominated derivatives, reaction time and stoichiometry must be optimized to minimize side products like dibrominated species. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) are critical. Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm substitution patterns (e.g., bromine’s deshielding effect at C2) and methyl group integration at N10.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₄H₁₀BrNO) with precise mass matching.

- X-ray Crystallography: Single-crystal analysis resolves stereoelectronic effects, such as planarity of the acridinone ring and bromine’s spatial orientation. SHELX programs (e.g., SHELXL) are widely used for refinement .

- Thermogravimetric Analysis (TGA): Assesses thermal stability; acridinones typically show decomposition above 250°C .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray studies provide bond lengths, angles, and intermolecular interactions. For example:

- Crystallization: Grow crystals via slow evaporation (solvent: DCM/hexane).

- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.

- Refinement: SHELXL refines parameters using least-squares minimization. Key metrics:

- Analysis: Compare with Cambridge Structural Database (CSD) entries (e.g., FEKTOG for brominated acridines) to identify conformational outliers .

Q. How should researchers address contradictions in reported thermal stability data for brominated acridinones?

Methodological Answer: Discrepancies may arise from impurities, polymorphs, or measurement techniques. To resolve:

- Reproduce Experiments: Follow standardized protocols (e.g., heating rate: 10°C/min in TGA under N₂).

- Cross-Validate: Compare with differential scanning calorimetry (DSC) and melting point data. For instance, Storoniak et al. (2003) reported melting points for acridin-9(10H)-ones within 180–220°C .

- Statistical Analysis: Apply ANOVA to assess inter-lab variability. Use software like OriginLab to model decomposition kinetics .

Q. What experimental design principles ensure reproducibility in studying photophysical properties of this compound?

Methodological Answer:

- Control Variables: Standardize solvent polarity (e.g., ethanol vs. DMSO), concentration (10⁻⁵ M), and excitation wavelengths.

- Instrument Calibration: Validate UV-Vis and fluorescence spectrophotometers using reference compounds (e.g., anthracene).

- Collaborative Validation: Share protocols via platforms like Zenodo to enable cross-lab verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.